molecular formula C10H6BrCl2N B3184156 4-Bromo-7,8-dichloro-2-methylquinoline CAS No. 1070879-66-1

4-Bromo-7,8-dichloro-2-methylquinoline

Cat. No.: B3184156
CAS No.: 1070879-66-1
M. Wt: 290.97 g/mol
InChI Key: QDHVQUUNDXXKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Bromo-7,8-dichloro-2-methylquinoline (CAS 1070879-66-1) is an organic compound with the molecular formula C 10 H 6 BrCl 2 N and a molecular weight of 290.97 . This multifunctional halogenated quinoline serves as a valuable chemical reference standard and a versatile synthetic building block in medicinal chemistry and drug discovery research. Research Applications and Value The quinoline scaffold is a privileged structure in drug development, known for its diverse biological activities . This particular compound, with its reactive bromo and chloro substituents, is a key intermediate for the synthesis of more complex quinoline derivatives. Researchers utilize such intermediates to develop and explore new pharmacologically active molecules. Quinoline-based compounds have demonstrated significant potential as anticancer agents, functioning through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . The specific substitution pattern on this quinoline core makes it a candidate for creating targeted libraries in structure-activity relationship (SAR) studies. Handling and Safety This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Based on available safety information, this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols. Appropriate personal protective equipment (PPE) should be worn, and all operations should be conducted in a well-ventilated fume hood. Procurement Information We offer this compound in various quantities to support your research needs. Please contact us for specific packaging options, current pricing, and availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1070879-66-1

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

4-bromo-7,8-dichloro-2-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3

InChI Key

QDHVQUUNDXXKDB-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Br

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Br

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 4 Bromo 7,8 Dichloro 2 Methylquinoline

Reactivity at the Bromo Position (C-4)

The bromine atom at the C-4 position of the quinoline (B57606) ring is a key functional group that dictates a significant portion of the molecule's reactivity. This position is activated towards several types of reactions due to the electron-withdrawing nature of the adjacent nitrogen atom in the quinoline ring system. This activation facilitates the displacement of the bromide ion, making it a versatile handle for the introduction of a wide array of substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C-4 position of 4-bromoquinolines is known to be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced in 4-bromo-7,8-dichloro-2-methylquinoline by the electron-withdrawing effects of the chloro substituents on the benzene (B151609) portion of the ring system. In SNAr reactions, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion to yield the substituted product.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 4-haloquinolines provides a strong basis for predicting its behavior. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines proceeds readily at the C-4 position to furnish 4-aminoquinoline (B48711) derivatives. mdpi.comsigmaaldrich.com This selectivity is attributed to the greater activation of the C-4 position by the ring nitrogen compared to the C-7 position. It is therefore anticipated that this compound would react similarly with nucleophiles such as amines and alkoxides at the C-4 position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Haloquinolines

Starting MaterialNucleophileProductReference
4,7-DichloroquinolineButylamineN-Butyl-7-chloroquinolin-4-amine mdpi.com
4,7-DichloroquinolineEthane-1,2-diamineN1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine mdpi.com
2,4-Dichloro-8-methylquinolineThiourea4-Mercapto-8-methylquinolin-2(1H)-one bldpharm.com

This table presents examples from related haloquinoline chemistry to illustrate the expected reactivity of this compound.

Metal-Catalyzed Cross-Coupling Reactions at C-4

The bromo group at the C-4 position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the formation of biaryl linkages. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid to yield a 4-aryl-7,8-dichloro-2-methylquinoline. The general reactivity trend for halides in Suzuki-Miyaura coupling is I > Br > Cl, making the C-4 bromo position the primary site of reaction. fishersci.co.uk

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80
Pd(OAc)₂SPhosK₃PO₄n-Butanol100

This table provides general conditions based on literature for Suzuki-Miyaura reactions of aryl bromides. mdpi.comfishersci.co.uk

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction would enable the introduction of a vinyl group at the C-4 position of this compound. The reaction typically proceeds with high trans-selectivity.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction would allow for the synthesis of 4-alkynyl-7,8-dichloro-2-methylquinolines. In dihaloquinolines, such as 2,4-dibromoquinoline, the Sonogashira coupling has been shown to occur selectively at the more reactive C-2 position under certain conditions. However, the relative reactivity can be influenced by the specific reaction conditions and the nature of the halogen. researchgate.net For this compound, the bromo group at C-4 is expected to be the primary site of reaction.

Table 3: Representative Catalytic Systems for Sonogashira Coupling of Aryl Halides

CatalystCo-catalystBaseSolvent
Pd(PPh₃)₂Cl₂CuIEt₃NTHF
Pd(OAc)₂NoneCs₂CO₃DMF

This table illustrates common catalytic systems used for Sonogashira couplings. organic-chemistry.org

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

The bromine atom at the C-4 position can undergo halogen-metal exchange with strong organometallic bases, such as organolithium or Grignard reagents, to form a highly reactive organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

The reaction of an aryl bromide with an alkyllithium reagent, such as n-butyllithium, can lead to the formation of an aryllithium species. This reaction is typically very fast and is often performed at low temperatures to prevent side reactions. chemicalforums.com A potential complication in the case of this compound is the presence of the acidic methyl group, which could be deprotonated by the strong organolithium base. chemicalforums.com

Alternatively, magnesium-halogen exchange using a Grignard reagent, such as isopropylmagnesium chloride, can be employed to generate the corresponding Grignard reagent of the quinoline. chemguide.co.uk These organomagnesium compounds are generally less basic and more functional group tolerant than their organolithium counterparts. The resulting Grignard reagent can then react with electrophiles like aldehydes, ketones, or carbon dioxide.

Reactivity at the Chloro Positions (C-7, C-8)

The two chlorine atoms on the benzo-fused portion of the quinoline ring at positions 7 and 8 are subject to nucleophilic aromatic substitution, although they are generally less reactive than halogens at the 2- or 4-positions of the pyridine (B92270) ring. Their reactivity is influenced by the electron-withdrawing nature of the quinoline ring system.

The functionalization of dichloroaryl systems, such as the 7,8-dichloro moiety on the quinoline core, is a key strategy for synthesizing complex molecules. Research on related dichlorinated aromatic compounds demonstrates that these positions can undergo various transformations. For instance, in related 7-chloroquinoline (B30040) systems, the generation of mixed lithium-magnesium intermediates allows for subsequent reactions with a range of electrophiles to introduce new functional groups. durham.ac.uk This approach enables the creation of libraries of functionalized quinolines under mild conditions. durham.ac.uk The development of potent and selective kinase inhibitors based on 7,8-dichloro-1-oxo-β-carbolines, a scaffold structurally related to the quinoline , highlights the importance of the dichloro-substitution pattern. nih.govnih.gov In these systems, the chlorine atoms can form halogen bonds with kinase backbone residues, demonstrating their role in molecular recognition. nih.govnih.gov

In polyhalogenated quinoline systems, the reactivity of individual halogen atoms can differ, allowing for selective substitution. The halogens on the pyridine ring (at C-2 and C-4) are typically more susceptible to nucleophilic attack than those on the carbocyclic (benzene) ring (C-5, C-6, C-7, C-8). This is because the nitrogen atom activates the pyridine part of the ring system towards nucleophilic substitution. youtube.com

Within the 7,8-dichloro moiety itself, subtle differences in electronic environment and steric hindrance can lead to regioselective reactions, although this often requires carefully chosen reagents and conditions. For example, studies on other chloroquinolines have shown that the C-4 chloro position is highly reactive towards nucleophiles. mdpi.com While the C-7 and C-8 positions are less activated, their functionalization can be achieved, sometimes sequentially, by employing strong nucleophiles or metal-catalyzed cross-coupling reactions. The synthesis of functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines serves as an example of modifying the C-8 position. rsc.org

Table 1: Representative Reactions at Chloro Positions of Quinoline Systems

Reaction Type Reagents/Conditions Product Type Reference
Magnesiation TMPMgCl·LiCl, then Electrophile (e.g., DMF) Functionalized quinoline (e.g., Carbaldehyde) durham.ac.uk
Nucleophilic Substitution Thiourea / Ethanol Thione derivative mdpi.com
Nucleophilic Substitution Sodium Azide Azido derivative mdpi.com
Nucleophilic Substitution Hydrazine Hydrazino derivative mdpi.com
Halogen Bonding Interaction with protein backbone Non-covalent complex nih.govnih.gov

Reactivity of the Methyl Group (C-2)

The methyl group at the C-2 position (a quinaldine (B1664567) derivative) is particularly reactive due to the acidifying effect of the adjacent ring nitrogen. The protons on the methyl group are acidic enough to be removed by a suitable base, generating a nucleophilic intermediate that can participate in a variety of reactions. nbinno.comwikipedia.org

The C-2 methyl group can be readily functionalized. Oxidation is a common transformation. For instance, under specific conditions using reagents like tert-butyl hydroperoxide (TBHP), the methyl group of 2-methylquinolines can be oxidized to a formyl group, yielding the corresponding quinoline-2-carbaldehyde. nih.govacs.org This transformation highlights a C(sp³)–H bond activation process. nih.govacs.orgnih.govresearchgate.net

The active methyl group of 2-methylquinolines readily undergoes condensation reactions with various electrophiles, particularly aldehydes and ketones. A classic example is the condensation with benzaldehydes in the presence of acetic anhydride (B1165640) to form trans-β-(2-quinolyl)styrenes. rsc.org This reaction proceeds through a series of steps including addition, esterification, and elimination, with a plausible mechanism involving a 2-methylene-1,2-dihydroquinoline intermediate. rsc.org The reaction is promoted by electron-withdrawing groups on the aldehyde. rsc.org

More advanced metal-free tandem reactions have been developed where the 2-methylquinoline (B7769805) condenses with other molecules, such as 2-styrylanilines, to construct more complex functionalized quinolines. nih.govacs.org These reactions are often promoted by an acid, like acetic acid, which activates the methyl group. nih.govacs.org The Doebner reaction, which involves an aniline (B41778), an aldehyde, and pyruvic acid, is another fundamental process for forming quinoline derivatives, and modifications of this reaction can involve intermediates derived from the reactivity of methyl groups. sci-hub.se

Table 2: Reactivity of the C-2 Methyl Group in 2-Methylquinolines

Reaction Type Reagents/Conditions Product Type Reference
Oxidation I₂, TBHP, DMSO Quinoline-2-carbaldehyde nih.govacs.org
Condensation Benzaldehyde, Acetic Anhydride trans-β-(2-Quinolyl)styrene rsc.org
Tandem Cyclization 2-Styrylaniline, I₂, TBHP, CH₃COOH, DMSO Functionalized Quinoline nih.govacs.org
Doebner Reaction Aniline, Pyruvic Acid 2-Methylquinoline-4-carboxylic acid sci-hub.se

Reactivity and Functionalization of the Quinoline Nitrogen Atom

The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It readily reacts with protic acids or Lewis acids to form quinolinium salts. youtube.com Alkylation or acylation at the nitrogen is also a common reaction, typically achieved by treating the quinoline with alkyl halides or acyl halides, which results in the formation of N-alkyl or N-acyl quinolinium salts. youtube.com

The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring (positions 2, 3, and 4) towards electrophilic substitution, making the fused benzene ring (positions 5, 6, 7, and 8) the preferred site for such reactions. youtube.comyoutube.com Conversely, the nitrogen atom activates the pyridine ring, especially positions 2 and 4, for nucleophilic substitution. youtube.com The oxidation of quinoline can also be initiated by the loss of a hydrogen atom from the carbon adjacent to the nitrogen, forming a quinolinyl radical. nih.gov

Table 3: Reactivity of the Quinoline Nitrogen Atom

Reaction Type Reagents/Conditions Product Type Reference
Protonation (Salt Formation) Protic Acids (e.g., HCl) Quinolinium salt youtube.com
N-Alkylation Alkyl Halides (e.g., CH₃I) N-Alkyl quinolinium salt youtube.com
N-Acylation Acyl Halides N-Acyl quinolinium salt youtube.com
Oxidation O₂ Quinolinyl radical and ·OOH nih.gov

N-Alkylation and N-Oxidation Chemistry

The nitrogen atom in the quinoline ring, with its lone pair of electrons, is a primary site for electrophilic attack, leading to N-alkylation and N-oxidation.

N-Oxidation: Oxidation of the quinoline nitrogen to form an N-oxide is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation is significant as it can dramatically alter the reactivity of the quinoline ring. The N-oxide functional group is a strong electron-donating group via resonance, which can facilitate electrophilic substitution at positions 2 and 4. However, the presence of the bromine atom at the 4-position in the title compound would likely direct such reactivity to the 2-position, potentially leading to further functionalization of the methyl group. Furthermore, the N-oxide can be a leaving group in certain reactions, providing a pathway to other substituted quinolines.

Table 1: Predicted N-Alkylation and N-Oxidation Reactions

Reaction Reagent Predicted Product Notes
N-Alkylation Methyl iodide (CH₃I) 4-Bromo-7,8-dichloro-1,2-dimethylquinolinium iodide Reaction may require elevated temperatures.

Coordination Chemistry with Metal Centers

The quinoline nitrogen atom, as a Lewis base, can coordinate to a wide variety of metal centers to form metal complexes. The presence of additional donor atoms, such as the halogen substituents, could potentially allow for multidentate coordination, although the halogens are generally weak donors. The steric hindrance from the 2-methyl group and the 8-chloro group might influence the geometry of the resulting metal complexes. The specific coordination behavior of this compound with different metal ions would depend on the nature of the metal, the solvent system, and the reaction conditions. Such metal complexes could have interesting catalytic or photophysical properties, a common feature of quinoline-metal assemblies.

Chemo- and Regioselectivity in Complex Quinoline Reactions

The interplay of the different substituents in this compound is expected to lead to distinct chemo- and regioselectivity in more complex reactions.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 4-position is particularly activated towards nucleophilic aromatic substitution. This is a well-established reactivity pattern for 4-haloquinolines, especially when the ring is further deactivated by other electron-withdrawing groups. Therefore, reaction with various nucleophiles (e.g., amines, alkoxides, thiols) would likely result in the selective displacement of the bromine atom. The chloro substituents at the 7 and 8 positions are on the benzene ring and are generally less reactive towards SNAr than the 4-position on the pyridine ring.

Reactivity of the 2-Methyl Group: The methyl group at the 2-position of the quinoline ring is acidic and can be deprotonated with a strong base to form a carbanion. This nucleophilic species can then react with a variety of electrophiles, such as aldehydes and ketones, in condensation reactions (e.g., Knoevenagel-type reactions). This provides a powerful tool for the elaboration of the side chain at the 2-position, leading to the synthesis of more complex quinoline derivatives.

Table 2: Predicted Chemo- and Regioselective Reactions

Reaction Type Reagent Predicted Site of Reaction Predicted Product Type
SNAr Aniline 4-position 4-Anilino-7,8-dichloro-2-methylquinoline

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

1H NMR and 13C NMR for Structural Assignment

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-Bromo-7,8-dichloro-2-methylquinoline, distinct signals are expected for the aromatic protons and the methyl group protons. The protons on the quinoline (B57606) ring system would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the bromine and chlorine substituents. The methyl group at the C2 position would give rise to a characteristic singlet in the upfield region (around δ 2.5-3.0 ppm). The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated for the quinoline ring carbons, and one signal for the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the attached halogens, with carbons bonded to these electronegative atoms appearing at different fields. The methyl carbon would have a characteristic signal in the aliphatic region of the spectrum.

¹H NMR Spectroscopy Data ¹³C NMR Spectroscopy Data
Expected Chemical Shift (δ) Ranges Expected Chemical Shift (δ) Ranges
Aromatic Protons: 7.0-9.0 ppmAromatic Carbons: 120-150 ppm
Methyl Protons: 2.5-3.0 ppmMethyl Carbon: 15-25 ppm

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, allowing for the identification of adjacent protons within the quinoline ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule, including the placement of the substituents on the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be utilized to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would also be a key diagnostic feature in the mass spectrum.

Mass Spectrometry Data
Expected Molecular Ion Peak (M+)
The calculated monoisotopic mass of C₁₀H₆BrCl₂N is approximately 288.91 g/mol . The mass spectrum would show a complex isotopic cluster due to the presence of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the chemical bonds within the molecule.

Infrared Spectroscopy Data
Expected Absorption Bands (cm⁻¹)
C-H stretching (aromatic): ~3000-3100 cm⁻¹
C-H stretching (aliphatic - methyl): ~2850-3000 cm⁻¹
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹
C-Cl stretching: ~600-800 cm⁻¹
C-Br stretching: ~500-600 cm⁻¹

X-ray Diffraction (XRD) for Solid-State Structure Determination

Despite a comprehensive search of scientific literature and patent databases, no specific experimental data could be located for the compound "this compound" pertaining to the requested spectroscopic and structural elucidation methodologies. The search included queries for single crystal X-ray diffraction, powder X-ray diffraction, UV-Vis spectroscopy, solvatochromism, and fluorescence/photoluminescence properties.

While the compound is listed with the CAS number 1070879-66-1, indicating its existence as a known chemical entity, it appears that detailed public-domain research on its specific structural and photophysical characteristics has not been published or is not readily accessible.

Searches for related compounds and general reviews on substituted quinolines were conducted in an attempt to find analogous data that might provide some context. However, due to the strict instruction to focus solely on "this compound" and to provide detailed, specific research findings and data tables, it is not possible to generate the requested article without the foundational experimental data.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific information in the public domain.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 4-Bromo-7,8-dichloro-2-methylquinoline, DFT calculations would provide significant insights into its fundamental chemical and physical properties.

Geometry Optimization and Conformational Analysis

A primary step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. While the quinoline (B57606) core is rigid, the orientation of the methyl group could be a subject of such analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For quinoline derivatives, these parameters are useful in predicting their reactivity in various chemical transformations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific data for the target compound is unavailable. The values are based on general knowledge of similar halogenated quinolines.)

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The map displays regions of negative potential (typically colored red or orange), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions that are relatively neutral.

For this compound, an ESP map would likely show negative potential around the nitrogen atom and the chlorine and bromine atoms due to their high electronegativity. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation of this compound could be used to study its behavior in different environments, for example, its stability and interactions in an aqueous solution or its binding dynamics within a protein active site if it were being investigated as a potential drug candidate.

Prediction of Spectroscopic Data from First Principles

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman spectra), from first principles. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies are often scaled to better match experimental data.

Reactivity and Selectivity Prediction through Theoretical Models

Theoretical models based on DFT calculations can be used to predict the reactivity and selectivity of chemical reactions. By analyzing the electron density, frontier orbitals, and electrostatic potential, chemists can identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, these models could predict the regioselectivity of further substitution reactions on the quinoline ring or the reactivity of the C-Br bond in cross-coupling reactions. The distribution of charges and the energies of molecular orbitals would be key indicators of its reactive behavior.

Electronic Structure and Bonding Analysis

The electronic structure and bonding of this compound, while not extensively documented in dedicated studies of this specific molecule, can be understood through computational and theoretical chemistry, particularly by drawing parallels with closely related quinoline derivatives. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and bonding characteristics. rsc.orgnih.govnih.gov

DFT calculations, such as those performed using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p) or 6-311++G(d)), are standard for optimizing molecular geometries and analyzing electronic structures. nih.govuantwerpen.bearabjchem.org These studies typically focus on frontier molecular orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between these orbitals is a critical determinant of a molecule's chemical reactivity and kinetic stability. rsc.orgsemanticscholar.org A large HOMO-LUMO gap suggests low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. rsc.org

For quinoline derivatives, the distribution of HOMO and LUMO provides valuable information about the molecule's reactive sites. uantwerpen.be In many substituted quinolines, the HOMO is often delocalized across the entire molecule, while the LUMO's localization can vary depending on the nature and position of the substituents. researchgate.net For instance, in a study of 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO and LUMO were found to be delocalized over the entire molecule, with some exceptions for the methyl group in certain cases. researchgate.net

The introduction of electron-withdrawing groups, such as chlorine and bromine, and an electron-donating group like the methyl group at various positions on the quinoline ring significantly influences the electronic distribution and reactivity. The presence of halogens is known to affect the electronic properties through both inductive and resonance effects. In the case of this compound, the cumulative electron-withdrawing effect of the three halogen atoms is expected to have a pronounced impact on the electron density of the quinoline system.

The following table presents representative data from DFT studies on related quinoline derivatives to illustrate the typical values of key electronic parameters. It is important to note that these values are for analogous compounds and not for this compound itself.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Quinoline-6.59-1.015.582.1842
8-Hydroxy-2-methylquinoline-5.62-0.714.912.99
5,7-Dichloro-8-hydroxy-2-methylquinoline-6.12-1.524.604.2229

Data sourced from computational studies on quinoline and its derivatives for illustrative purposes. uantwerpen.bearabjchem.org

Bonding analysis in such compounds also involves the examination of bond lengths and angles. The fusion of a benzene (B151609) and a pyridine (B92270) ring creates the quinoline structure. researchgate.net Substituents can cause slight distortions in the planarity and bond lengths of the heterocyclic and carbocyclic rings. For example, in 5,7-dichloro-8-hydroxy-2-methylquinoline, the C-Cl bond lengths and the bond angles around the substituted carbon atoms are points of interest in theoretical studies. arabjchem.org The C-Cl stretching modes are typically observed in the vibrational spectra in the range of 850–550 cm⁻¹. arabjchem.org

Furthermore, Molecular Electrostatic Potential (MEP) analysis is another tool used to understand the electronic distribution and reactivity. The MEP map reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. researchgate.net For quinoline derivatives, the nitrogen atom is generally an electron-rich site, making it a likely center for electrophilic attack. The substitution pattern with electron-withdrawing halogens and an electron-donating methyl group in this compound would create a complex MEP map, influencing its interaction with other molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-7,8-dichloro-2-methylquinoline, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves halogenation of quinoline precursors. For brominated quinolines, electrophilic substitution (e.g., using Br₂ in H₂SO₄) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common . Chlorination may require Cl₂ gas or chlorinating agents like POCl₃. Reaction temperature and stoichiometry are critical: excess halogenating agents improve substitution but may lead to overhalogenation. Purification via column chromatography (silica gel, hexane/EtOAc) is typical .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodology :

  • ¹H NMR : Methyl groups at position 2 show a singlet (~δ 2.6–2.8 ppm). Bromine and chlorine substituents deshield adjacent protons, causing distinct splitting patterns .
  • ¹³C NMR : Halogens induce significant upfield/downfield shifts; e.g., C-Br (C4) resonates at ~120–130 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 290–300 (M⁺), with isotopic clusters for Br/Cl aiding identification .

Q. What are the primary biological targets of this compound in preliminary assays?

  • Methodology : Screening against enzyme libraries (e.g., kinases, proteases) via fluorescence-based assays reveals inhibitory activity. For example, halogenated quinolines often target bacterial DNA gyrase or topoisomerase IV, with IC₅₀ values <10 µM .

Advanced Research Questions

Q. How does the substitution pattern (Br at C4, Cl at C7/C8, methyl at C2) affect electronic properties and reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Bromine’s electron-withdrawing effect at C4 lowers LUMO energy, enhancing electrophilicity for nucleophilic aromatic substitution (SNAr) .
  • Experimental Validation : Suzuki coupling at C4 (Br) with arylboronic acids proceeds efficiently (Pd(PPh₃)₄, K₂CO₃, 80°C, 12h), yielding biaryl derivatives with >70% efficiency . Steric hindrance from C2-methyl slows reactivity at adjacent positions .

Q. What contradictions exist between X-ray crystallography data and computational models for this compound’s molecular geometry?

  • Methodology :

  • X-ray Data : Non-hydrogen atoms in related bromoquinolines (e.g., 4-Bromo-8-methoxyquinoline) are coplanar (r.m.s. deviation <0.03 Å), with weak C–H⋯π interactions stabilizing the crystal lattice .
  • Computational Models : DFT (B3LYP/6-31G*) predicts slight non-planarity due to steric clashes between C2-methyl and halogen substituents. Resolution requires refining van der Waals parameters in force fields .

Q. How can this compound serve as a precursor for radiolabeled probes in positron emission tomography (PET)?

  • Methodology :

  • Radiohalogenation : Bromine at C4 is replaced with ⁷⁶Br via isotopic exchange (Cu(I)-catalyzed, 150°C, 30 min) .
  • Biological Validation : Radiolabeled analogs show uptake in tumor xenografts (e.g., glioblastoma) via PET imaging, with pharmacokinetics analyzed using compartmental modeling .

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